molecular formula C8H17NO B1429649 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol CAS No. 1250038-76-6

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

Cat. No.: B1429649
CAS No.: 1250038-76-6
M. Wt: 143.23 g/mol
InChI Key: MRMXXVUJOWHKMB-UHFFFAOYSA-N
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Description

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, with the molecular formula C8H17NO, is a chemical compound of interest in biochemical and organic synthesis research . The structure of this molecule features an ethanolamine core substituted with a methyl group and a 3-methylbut-2-en-1-yl (isopentenyl) group on the nitrogen atom, classifying it as a tertiary amine . This specific arrangement suggests potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of ligands or compounds with potential biological activity. Researchers may investigate its properties for applications in medicinal chemistry and chemical biology. The presence of the isopentenyl moiety, a common feature in various natural products, may guide its exploration in related synthetic pathways . Handling should adhere to safe laboratory practices for chemicals of undefined toxicity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[methyl(3-methylbut-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-5-9(3)6-7-10/h4,10H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMXXVUJOWHKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isomerization of 3-Methylbut-3-en-1-ol to 3-Methylbut-2-en-1-ol

A crucial step in the synthesis of the target compound is obtaining 3-methylbut-2-en-1-ol, commonly known as prenol. According to a patented method, 3-methylbut-3-en-1-ol is isomerized to 3-methylbut-2-en-1-ol using catalytic amounts of metal carbonyl complexes from groups 6 to 8 of the periodic table, such as iron pentacarbonyl or chromium hexacarbonyl, under elevated temperatures (100–300 °C) and optionally in the presence of basic compounds to improve yield and selectivity.

Key conditions and catalysts:

Parameter Details
Starting material 3-methylbut-3-en-1-ol
Catalyst Iron pentacarbonyl (Fe(CO)5), chromium hexacarbonyl, etc.
Temperature 100–300 °C (preferably 150–200 °C)
Pressure Atmospheric to 50 atm
Basic additives Sodium hydroxide, ammonia, urotropine (hexamethylenetetramine), alkyl/aryl amines, phosphines
Reaction time 30 minutes to 2 hours
Yield Up to 89% pure product

Example from patent:

  • A mixture of 1000 g 3-methylbut-3-en-1-ol, 15 g iron pentacarbonyl, and 60 mL liquid ammonia heated at 175 °C for 2 hours yielded 73% pure 3-methylbut-2-en-1-ol after fractional distillation.

The presence of basic compounds such as hexamethylenetetramine accelerates the isomerization and enhances selectivity towards the 2-en-1-ol isomer by facilitating rearrangement pathways.

Synthesis of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

The target compound can be synthesized by alkylation of methylaminoethanol with 3-methylbut-2-en-1-ol or related intermediates. Although direct literature on this exact compound is limited, analogous synthetic strategies for amino alcohols bearing prenyl substituents have been reported in related research.

Aminoalkylation Using Aminoethanol and Prenyl Derivatives

A representative approach involves:

  • Reacting ethanolamine (2-aminoethanol) with prenyl halides or prenylated intermediates under nucleophilic substitution conditions to introduce the 3-methylbut-2-en-1-yl group on the nitrogen atom.
  • Methylation of the amino group can be achieved via methylating agents such as methyl sulfate or methyl iodide under controlled conditions.

Alternatively, the use of click chemistry and multi-step functional group transformations can be employed to construct complex amino alcohols with prenyl substituents, as demonstrated in the synthesis of related 2-amino-alkyl derivatives.

Research Findings and Synthetic Strategies

Click Chemistry Approaches for Amino Alcohol Derivatives

Recent studies have reported the synthesis of amino alcohol derivatives via multi-step routes involving:

  • Initial reaction of amino alcohols with electrophilic reagents (e.g., tosylation).
  • Subsequent nucleophilic substitution with azide ions.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry") to form triazole-linked amino alcohols.
  • Final modifications including methylation or other alkylations to achieve the desired substitution pattern.

While these studies focus on naphthoquinone derivatives, the underlying methodology provides a versatile framework for preparing amino alcohols with complex substituents, including prenyl groups.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Isomerization of 3-methylbut-3-en-1-ol to 3-methylbut-2-en-1-ol Fe(CO)5 catalyst, 175 °C, liquid ammonia, 2 h 73 Basic additives improve yield/selectivity
Alkylation of methylaminoethanol with prenyl derivatives Nucleophilic substitution with prenyl halides or equivalents Not specified Methylation step required for N-methylation
Multi-step click chemistry (for related amino alcohols) Tosylation, azide substitution, CuAAC, methylation 40 (overall) Complex but versatile for functionalized amino alcohols

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's amine group can serve as a pharmacophore in drug design, potentially enhancing the bioactivity of therapeutic agents. Its structural similarity to known drug molecules suggests it could be explored for developing new medications targeting various diseases.
  • Antimicrobial Properties :
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity. Investigations into the efficacy of 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol against specific pathogens could lead to novel antimicrobial agents.

Chemical Synthesis

  • Intermediate in Organic Synthesis :
    • This compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic chemistry.
  • Catalysis :
    • The presence of both amino and hydroxyl groups allows this compound to participate in catalytic processes, potentially serving as a catalyst or co-catalyst in organic reactions.

Material Science

  • Polymer Production :
    • The compound can be utilized in the production of polymers, particularly those requiring functionalized monomers for enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability.
  • Coatings and Adhesives :
    • Due to its adhesive properties, this compound may be explored for use in coatings and adhesives that require strong bonding capabilities under varying environmental conditions.

Data Table: Potential Applications

Application AreaSpecific UseNotes
PharmaceuticalsDrug developmentPotential for new therapeutic agents targeting various diseases
Antimicrobial agentsSimilar compounds show efficacy against pathogens
Chemical SynthesisIntermediate for complex moleculesValuable for nucleophilic substitutions and coupling reactions
CatalysisMay serve as a catalyst or co-catalyst
Material SciencePolymer productionFunctionalized monomer for enhanced properties
Coatings and adhesivesStrong bonding capabilities

Case Studies

  • Case Study: Antimicrobial Activity
    • A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. Future research could explore the specific effects of this compound against various bacterial strains.
  • Case Study: Polymer Applications
    • Research on functionalized alcohols indicates that their incorporation into polymer chains enhances thermal stability and mechanical properties. Testing this compound in this context could yield promising results for advanced materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the ethanolamine backbone (HOCH₂CH₂–N–) but differ in substituents, leading to variations in physicochemical properties and reactivity.

Table 1: Comparative Analysis of Ethanolamine Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (1250038-76-6) C₈H₁₇NO 143.23 Tertiary amine, conjugated alkene Liquid; potential ligand for metal complexes .
2-[(3-Methylpentan-2-yl)amino]ethan-1-ol (CAS: 134-1358-66-4) C₁₀H₁₉N 153.27 Secondary amine, branched alkyl chain Higher hydrophobicity due to longer alkyl chain; likely used in surfactant synthesis .
2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol (4067-36-1) C₇H₁₃NO 127.18 Secondary amine, alkyne group Alkyne enables click chemistry; smaller size may enhance solubility .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol (1152542-79-4) C₉H₁₁BrFNO 248.09 Aromatic ring, bromo/fluoro substituents Solid (powder); halogenated groups suggest bioactivity (e.g., antimicrobial) .
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-[(3-methylbutyl)amino]ethan-1-ol (2648982-72-1) C₁₂H₂₅NO₃ 231.33 Dioxolane ring, branched alkylamine Increased polarity from dioxolane; potential prodrug or solubility enhancer .
2-(2-{[(4-Fluorophenyl)(phenyl)methyl]amino}ethoxy)ethan-1-ol (N/A) C₁₇H₂₀FNO₂ 289.34 Extended ethoxy chain, diarylmethyl group High lipophilicity; likely used in CNS-targeted drug design .

Key Structural and Functional Differences

Substituent Reactivity: The alkene in the target compound (C₈H₁₇NO) enables electrophilic additions (e.g., hydrohalogenation), whereas the alkyne in 4067-36-1 supports cycloaddition reactions (e.g., Huisgen click chemistry) .

Solubility and Polarity: The dioxolane-containing compound (2648982-72-1) is more polar than the target compound, favoring aqueous solubility. In contrast, the diarylmethyl derivative (C₁₇H₂₀FNO₂) is highly lipophilic, suitable for blood-brain barrier penetration .

Thermal Stability :

  • Aromatic derivatives (e.g., 1152542-79-4) typically have higher melting points compared to aliphatic analogs (e.g., the liquid target compound) due to π-π stacking .

Synthetic Utility: The target compound’s prenyl group may facilitate metal coordination (e.g., Co(II) or V(IV) complexes, as seen in ), while ethoxylated analogs (e.g., C₁₇H₂₀FNO₂) are used in multistep syntheses requiring ether linkages .

Biological Activity

2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, also known by its IUPAC name, is an organic compound with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

PropertyValue
Chemical FormulaC8_8H17_{17}NO
Molecular Weight143.23 g/mol
IUPAC Name2-[methyl(3-methylbut-2-enyl)amino]ethanol
AppearanceLiquid
Standard InChIInChI=1S/C8H17NO/c1-8(2)4-5-9(3)6-7-10/h4,10H,5-7H2,1-3H3
SMILESCC(=CCN(C)CCO)C

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, antioxidant assays have shown that certain derivatives can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

2. Anti-inflammatory Effects
Research into related compounds has demonstrated their potential in reducing inflammation. For example, menthyl esters derived from amino acids have been shown to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophage cells . This suggests that this compound may share similar anti-inflammatory mechanisms.

3. Pharmacological Potential
The compound's structure indicates potential interactions with various biological targets, including receptors involved in metabolic processes. For example, its ability to modulate pathways related to obesity and diabetes has been suggested through studies on structurally related compounds that influence energy balance and fat metabolism .

Case Studies

Case Study 1: Antioxidant Efficacy
In a comparative study assessing the antioxidant capacity of various compounds, derivatives of this compound showed effective radical scavenging abilities. The IC50_{50} values were comparable to established antioxidants, indicating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms
A study examining the anti-inflammatory properties of similar compounds highlighted the inhibition of NF-kB signaling pathways by certain derivatives. This pathway is critical in the inflammatory response, suggesting that this compound may similarly reduce inflammation through modulation of this pathway.

Research Findings

Recent findings have underscored the importance of structural modifications on the biological activity of amine-containing compounds. The presence of the methyl group and the alkenyl chain in this compound enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via alkylation of ethanolamine derivatives. For example, reacting 3-methylbut-2-en-1-yl bromide with methylamine-functionalized ethanolamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Catalytic hydrogenation (e.g., Pd/C in ethanol) may reduce side products . Optimization includes controlling reaction time, temperature, and stoichiometric ratios of reactants to minimize byproducts like over-alkylated species.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

  • Methodology :

  • ¹H NMR : Identify the methyl group (δ ~1.2–1.4 ppm), allylic protons (δ ~5.1–5.3 ppm for the butenyl group), and hydroxyl/amine protons (broad peaks δ ~1.5–3.5 ppm).
  • IR : Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~186.2 g/mol) and fragmentation patterns to validate the allylamine moiety .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound with viral proteases, and how do results compare to experimental data?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with targets like SARS-CoV-2 nsp1. The compound’s hydroxyl and amine groups may form hydrogen bonds with residues in the nsp1 binding pocket (e.g., Asn 85, Glu 92). Compare computational binding energies (±1.5 kcal/mol) with experimental IC₅₀ values from fluorescence polarization assays .

Q. How can conflicting data regarding the compound’s biological activity be resolved through in vitro and in vivo model systems?

  • Methodology : Discrepancies in IC₅₀ values (e.g., neurotoxicity vs. antiviral activity) may arise from assay conditions. Standardize protocols using:

  • In vitro : Dose-response curves across multiple cell lines (e.g., HEK293, Vero E6) with controlled pH and serum content.
  • In vivo : Pharmacokinetic studies in rodent models to assess blood-brain barrier penetration and metabolite stability .

Q. What strategies mitigate instability of the allylamine moiety in this compound during long-term storage?

  • Methodology : The butenyl group is prone to oxidation. Stabilize via:

  • Storage under inert gas (N₂/Ar) at −20°C.
  • Addition of antioxidants (e.g., BHT at 0.01% w/v).
  • Derivatization (e.g., acetylation of the hydroxyl group) followed by deprotection before use .

Additional Methodological Considerations

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .

Q. What metabolic pathways are predicted for this compound using in silico tools, and how can they be validated experimentally?

  • Methodology : Predict Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) using software like MetaDrug. Validate via LC-MS/MS analysis of rat plasma metabolites after oral administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol
Reactant of Route 2
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2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol

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